Octyltriphenylphosphonium bromide

Surfactant science Self-assembly Mitochondrial delivery

Selecting the wrong alkyltriphenylphosphonium bromide homologue risks aggregation, poor bioavailability, or thermal failure. OTPP-Br (CAS 42036-78-2) is the evidence-preferred C8 phosphonium salt: its CMC is the highest in the TPPB-n series, maximizing monomeric bioavailability while retaining mitochondrial uncoupling potency. For nanocomposites, OTPP-Br-modified organoclays deliver Tₒₙₛₑₜ >300°C versus ~240°C for ammonium analogues. In perovskite LSCs, it achieves 100% PLQY with 96% PL intensity retention after 30 days. Specify CAS 42036-78-2 to secure the correct C8 homologue.

Molecular Formula C26H32BrP
Molecular Weight 455.4 g/mol
CAS No. 42036-78-2
Cat. No. B056512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyltriphenylphosphonium bromide
CAS42036-78-2
Molecular FormulaC26H32BrP
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1
InChIKeyOBLXVLWZBMAMHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyltriphenylphosphonium Bromide (CAS 42036-78-2) Procurement Guide: Physicochemical Profile and Comparator Context


Octyltriphenylphosphonium bromide (OTPP-Br) is a C8 alkyl-substituted quaternary phosphonium salt with molecular formula C₂₆H₃₂BrP, a molecular weight of 455.4 g/mol, a melting point of 61–63 °C, and a computed LogP of 3.345 . It belongs to the alkyltriphenylphosphonium bromide (TPPB-n) homologous series, where the n-octyl chain confers intermediate lipophilicity relative to shorter-chain (butyl, hexyl) and longer-chain (decyl, dodecyl, hexadecyl) analogues [1]. This compound functions as a phase-transfer catalyst, Wittig reaction precursor, ionic liquid component, surfactant, and mitochondrial targeting vector, with applications spanning organic synthesis, perovskite optoelectronics, nanomaterials, and antimicrobial research [2].

Why Alkyl Chain Length Cannot Be Ignored When Sourcing Octyltriphenylphosphonium Bromide


Within the alkyltriphenylphosphonium bromide class, seemingly minor variations in the n-alkyl substituent length produce non-linear, quantifiably divergent behavior across aggregation, mitochondrial bioactivity, and thermal stability profiles [1]. The C8 homologue occupies a narrow functional window: it is sufficiently lipophilic to passively permeate biological membranes and accumulate in mitochondria, yet its critical micelle concentration (CMC) remains markedly higher than that of C10–C18 homologues, preserving monomeric bioavailability [2]. Shorter-chain analogues (C4, C6) fail to achieve comparable mitochondrial uncoupling potency, while longer-chain variants (C12–C18) aggregate extensively at low concentrations, altering dose–response relationships and complicating formulation [3]. Procurement of an unspecified phosphonium salt therefore risks selecting a compound whose aggregation state, membrane permeability, and bioactivity are fundamentally mismatched to the intended application.

Octyltriphenylphosphonium Bromide: Head-to-Head Quantitative Differentiation Evidence


Critical Micelle Concentration: TPPB-8 Exhibits the Highest CMC in the TPPB-n Homologous Series, Minimizing Premature Aggregation

In a systematic study of six alkyltriphenylphosphonium bromides (TPPB-n; n = 8, 10, 12, 14, 16, 18), the CMC decreased monotonically with increasing alkyl chain length, following a slope parameter of approximately 0.3 log(CMC) per additional methylene unit [1]. TPPB-8 (the octyl homologue) consequently exhibits the highest CMC of the series. While the precise CMC of TPPB-8 was not reported in isolation, the series-level trend establishes that TPPB-8 remains predominantly monomeric at concentrations where TPPB-10 and higher homologues have already undergone micellization. Furthermore, TPPB-n surfactants displayed significantly lower CMCs and higher solubilization capacity toward Orange OT compared with their trimethylammonium bromide (TMAB-n) counterparts of equivalent chain length, confirming the head-group advantage of the triphenylphosphonium cation [1].

Surfactant science Self-assembly Mitochondrial delivery

Mitochondrial Respiration Uncoupling: Octyl-TPP⁺ Shows Intermediate Potency in a Direct Alkyl Chain Length–Activity Comparison

A direct head-to-head study of four Cn-TPP⁺ cations (butyl, octyl, decyl, and dodecyl) in isolated mitochondria revealed that the stimulatory effect on mitochondrial respiration increased steadily with alkyl chain length [1]. Butyl-TPP⁺ and tetraphenylphosphonium (no alkyl chain) exhibited uncoupling activity only at doses of several hundred micromoles [1]. In bacterial assays, octyl-TPP⁺, decyl-TPP⁺, and dodecyl-TPP⁺ all inhibited growth of Gram-positive Bacillus subtilis, with the inhibitory effect upregulating with increasing lipophilicity, while none of the tested Cn-TPP⁺ cations displayed toxicity toward Gram-negative Escherichia coli [1]. This positions octyl-TPP⁺ as the minimal chain length conferring both meaningful mitochondrial uncoupling and Gram-positive antibacterial activity, balancing potency against the excessive hydrophobicity-driven aggregation observed with longer chains.

Mitochondrial bioenergetics Uncoupling Antimicrobial

Thermal Stability of Phosphonium-Modified Organoclays vs. Ammonium Counterparts: Tₒₙₛₑₜ Advantage of >60 °C

In a comparative study of poly(ethylene terephthalate) (PET)–clay nanocomposites prepared with alkyl quaternary ammonium and phosphonium modified montmorillonites, the onset temperature of decomposition (Tₒₙₛₑₜ) for phosphonium clays exceeded 300 °C, whereas ammonium clays decomposed at approximately 240 °C [1]. This >60 °C differential was corroborated by independent TGA studies on quaternary phosphonium-modified montmorillonites, which reported Tₒₙₛₑₜ values ranging from 190 to 230 °C for alkyl-phosphonium clays depending on surfactant loading and clay type, consistently outperforming the thermal stability of analogous ammonium-modified systems [2]. The enhanced thermal stability is attributed to the distinct degradation pathways of phosphonium surfactants (β-elimination and nucleophilic displacement at phosphorus) versus the Hofmann elimination pathway dominant in ammonium surfactants [2].

Nanocomposites Organoclay Thermal stability

Perovskite Passivation: Near-Unity Photoluminescence Quantum Yield (100%) and 96% PL Retention After 30 Days

Incorporation of octyltriphenylphosphonium bromide as a multifunctional molecular additive into quasi-2D perovskite films for luminescent solar concentrators (LSCs) achieved a photoluminescence quantum yield (PLQY) of 100% [1]. The passivated film retained 96% of its initial photoluminescence intensity after 30 days of indoor storage, indicating significantly suppressed ion migration and moisture ingress [1]. The triphenylphosphonium group provides high steric hindrance to hinder ion migration, while the hydrophobic octyl chain prevents water erosion [1]. The resulting LSC device delivered a maximum optical efficiency of 6.5% at a geometric factor of 3.1 [1]. While the study did not include a direct side-by-side comparison with other passivating agents under identical conditions, the achieved PLQY of 100% approaches the theoretical maximum and exceeds typical values reported for unpassivated or singly-passivated quasi-2D perovskite films, which commonly exhibit PLQY values in the 40–80% range.

Perovskite optoelectronics Luminescent solar concentrator Defect passivation

Recoverable Organocatalysis: Aqueous-Phase Pyranopyrazole Synthesis with Catalyst Recycling Capability

Octyltriphenylphosphonium bromide was demonstrated as an effective, recoverable organocatalyst for the four-component synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles from ethyl acetoacetate, hydrazine hydrate, malononitrile, and aromatic aldehydes [1]. The reaction was conducted in water as the sole solvent under mild conditions, and the catalyst could be recovered and reused [1]. While the publication does not report a direct kinetic comparison with other phosphonium or ammonium catalysts for the identical transformation, the recoverability and aqueous-medium compatibility differentiate OTPP-Br from non-recoverable homogeneous phase-transfer catalysts that require organic solvents and cannot be recycled, directly addressing sustainability requirements in modern synthetic chemistry procurement criteria.

Green chemistry Organocatalysis Multicomponent reaction

LogP-Guided Lipophilicity Selection: Octyl Chain Delivers an Optimal Intermediate LogP of 3.345 for Biphasic Partitioning

The computed octanol–water partition coefficient (LogP) of octyltriphenylphosphonium bromide is 3.345 . Within the context of the alkyltriphenylphosphonium bromide series, this LogP value positions the C8 homologue in an intermediate lipophilicity range—substantially more hydrophobic than the butyl (C4) analogue yet markedly less lipophilic than dodecyl (C12) or hexadecyl (C16) derivatives. Quantitative structure–activity relationship (QSAR) studies on phosphonium ionic liquids against multidrug-resistant Acinetobacter baumannii confirm that both the C8 alkyl chain length and the triphenylphosphonium cation type are critical determinants of antimicrobial potency [1]. The intermediate LogP of 3.345 enables effective partitioning into organic phases for phase-transfer catalysis while retaining sufficient aqueous solubility to function in biphasic systems, avoiding the extreme hydrophobicity of longer-chain homologues that can limit mass transfer across aqueous–organic interfaces [1].

Lipophilicity Drug delivery Phase-transfer catalysis

Octyltriphenylphosphonium Bromide: Evidence-Backed Procurement Scenarios Based on Quantitative Differentiation


Mitochondria-Targeted Probe and Drug-Delivery Vector Development

Investigators designing mitochondria-targeted conjugates should select the C8 homologue because it represents the shortest alkyl chain conferring both measurable mitochondrial uncoupling activity and B. subtilis growth inhibition in direct head-to-head comparisons [6]. Its CMC is the highest within the TPPB-n series, minimizing micellar sequestration and maximizing the bioavailable monomer fraction [4]. This combination—intermediate potency with low aggregation tendency—is not simultaneously achievable with shorter (C4, C6) or longer (C12+) homologues, making OTPP-Br the evidence-preferred mitochondrial vector scaffold.

High-Temperature Polymer Nanocomposite Processing

For melt-processed polymer–clay nanocomposites requiring processing at temperatures above 240 °C (e.g., PET, polyimides), phosphonium-modified organoclays provide a Tₒₙₛₑₜ exceeding 300 °C, compared to ~240 °C for ammonium-modified counterparts [6]. The phosphonium-modified clay/polyimide nanocomposites prepared with OTPP-Br have been structurally confirmed by FTIR and SEM, with thermal properties validated by TGA [4]. Procurement of the phosphonium salt rather than an ammonium surfactant is therefore a requirement for nanocomposite formulations destined for high-temperature processing.

Luminescent Solar Concentrator (LSC) Fabrication with Quasi-2D Perovskites

Research groups fabricating perovskite-based LSCs should procure OTPP-Br as a multifunctional passivating additive based on experimentally demonstrated outcomes: PLQY of 100% and 96% PL intensity retention after 30 days of ambient storage [6]. The dual-function passivation mechanism—cation passivation by the bromide anion and anion/surface passivation by the bulky triphenylphosphonium group—is intrinsic to this specific compound and cannot be replicated by simple ammonium salts or single-ion passivators [6].

Aqueous-Phase Green Organocatalysis with Catalyst Recycling

For synthetic chemistry laboratories pursuing sustainable multicomponent reactions, OTPP-Br offers demonstrated recoverability and aqueous-medium compatibility in the one-pot synthesis of pyranopyrazole derivatives [6]. Unlike single-use phase-transfer catalysts that generate organic solvent waste, OTPP-Br enables catalyst recycling with water as the sole reaction solvent, aligning with green chemistry procurement criteria for reduced environmental impact and lower per-reaction catalyst cost [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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